molecular formula C12H10ClN3O2 B3016239 N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034256-29-4

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B3016239
CAS No.: 2034256-29-4
M. Wt: 263.68
InChI Key: JHLAHUOQUZSSID-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to the nitrogen atom, a methoxy group at the 6th position, and a carboxamide group at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various pathways, leading to downstream effects . More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects .

Action Environment

The action, efficacy, and stability of N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide can be influenced by various environmental factors. For example, similar compounds have been used as plant growth regulators and potato sprout suppressants during long-term storage . The specific environmental factors influencing the action of this compound require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 3-chlorophenylamine.

    Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol and a suitable base.

    Carboxamidation: The carboxamide group can be introduced through an amidation reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxylic acid.

    Reduction: Formation of reduced derivatives such as this compound alcohol.

    Substitution: Formation of substituted derivatives such as N-(3-aminophenyl)-6-methoxypyrimidine-4-carboxamide.

Scientific Research Applications

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-6-methylpyrimidine-4-carboxamide
  • N-(3-chlorophenyl)-6-ethoxypyrimidine-4-carboxamide
  • N-(3-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide

Uniqueness

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide is unique due to the presence of the methoxy group at the 6th position, which may confer distinct biological activities and chemical properties compared to its analogs. The methoxy group can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-18-11-6-10(14-7-15-11)12(17)16-9-4-2-3-8(13)5-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLAHUOQUZSSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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